Dual GRK2/GRK5 Nanomolar Potency vs. GSK180736A's GRK2-Selective Profile
CCG215022 demonstrates balanced, nanomolar dual inhibition of GRK2 (IC50 = 0.15 ± 0.07 μM) and GRK5 (IC50 = 0.38 ± 0.06 μM), a profile unattainable with its parent compound GSK180736A, which potently inhibits GRK2 (IC50 = 0.77 ± 0.5 μM) but shows negligible GRK5 activity (IC50 = 250 ± 140 μM) [1]. This represents a >650-fold improvement in absolute GRK5 potency for CCG215022 relative to GSK180736A.
| Evidence Dimension | GRK5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CCG215022: 0.38 ± 0.06 μM |
| Comparator Or Baseline | GSK180736A: 250 ± 140 μM |
| Quantified Difference | CCG215022 is ~658-fold more potent against GRK5 than GSK180736A |
| Conditions | In vitro kinase inhibition assay; 5 μM ATP, tubulin substrate; data from same study (J Biol Chem 2015, Table 1) |
Why This Matters
For investigators studying pathways where both GRK2 and GRK5 are implicated (e.g., cardiac hypertrophy, heart failure), CCG215022 eliminates the need for two separate inhibitors and prevents confounding from unopposed GRK5 activity.
- [1] Homan KT, Waldschmidt HV, Glukhova A, et al. Crystal Structure of G Protein-coupled Receptor Kinase 5 in Complex with a Rationally Designed Inhibitor. J Biol Chem. 2015;290(34):20649-20659. View Source
